
1-(3-Aminoazetidin-1-yl)-2-methylpropan-1-one
Vue d'ensemble
Description
“1-(3-Aminoazetidin-1-yl)-2-methylpropan-1-one” is a chemical compound. It is also known as “1-(3-aminoazetidin-1-yl)propan-1-one hydrochloride” with a CAS Number of 2230804-31-4 . It has a molecular weight of 164.63 .
Molecular Structure Analysis
The InChI code for a related compound, “1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol; tris (methanesulfonic acid)”, is 1S/C7H16N2O.3CH4O3S/c1-7(2,10)5-9-3-6(8)4-9;3*1-5(2,3)4/h6,10H,3-5,8H2,1-2H3;3*1H3,(H,2,3,4) . This might give some insights into the molecular structure of “1-(3-Aminoazetidin-1-yl)-2-methylpropan-1-one”.
Physical And Chemical Properties Analysis
“1-(3-Aminoazetidin-1-yl)-2-methylpropan-1-one” is a powder . It has a molecular weight of 164.63 . More detailed physical and chemical properties are not available in the current sources.
Applications De Recherche Scientifique
Medicinal Chemistry: Histamine H3 Receptor Agonists
The compound has been utilized in the design of non-imidazole histamine H3 receptor agonists. These molecules are significant for their central nervous system activity, influencing cognitive processes and sleep-wake regulation . The unique structure of this compound allows for the exploration of new pharmacophores in drug design, potentially leading to novel treatments for neurological disorders.
Organic Synthesis: Building Blocks for Complex Molecules
In organic synthesis, the ketone group within the compound can serve as a versatile building block. It can undergo various chemical reactions, such as nucleophilic addition or condensation, to form more complex organic molecules. This is particularly useful in the synthesis of pharmaceuticals and other biologically active compounds.
Biochemistry: Protein Interaction Studies
The amine group in the compound can be protonated, allowing it to interact with proteins and enzymes in biochemical assays. This property is useful for studying protein-ligand interactions and understanding the biochemical pathways in which similar compounds might be involved .
Pharmacology: Tool Compounds for Receptor Research
Due to its ability to act on the histamine H3 receptor, this compound can be used as a tool in pharmacological research to study receptor binding and activity. It can help in the development of new drugs with better selectivity and efficacy for the H3 receptor .
Chemical Reactions: Keto-Enol Tautomerism
The beta-diketone moiety of the compound suggests that it might exhibit keto-enol tautomerism. This reaction is important in the study of chemical equilibria and reaction mechanisms, which are fundamental concepts in chemistry education and research.
Drug Design: Central Nervous System Agents
The compound’s structure has been explored for its potential use in creating central nervous system agents. Its non-imidazole framework offers a different approach to designing molecules that can cross the blood-brain barrier and act on CNS targets .
Safety and Hazards
The safety information available indicates that “1-(3-Aminoazetidin-1-yl)-2-methylpropan-1-one” has some hazards associated with it. The GHS pictograms indicate that it has some health hazards (GHS07). The hazard statements include H302, H315, H319, and H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-5(2)7(10)9-3-6(8)4-9/h5-6H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWMAFUPXSFJSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminoazetidin-1-yl)-2-methylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-chlorophenyl)methyl]oxolan-3-amine](/img/structure/B1468971.png)
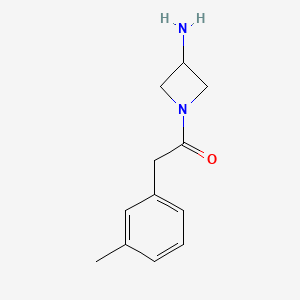


![1-[6-(Propan-2-yl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1468977.png)

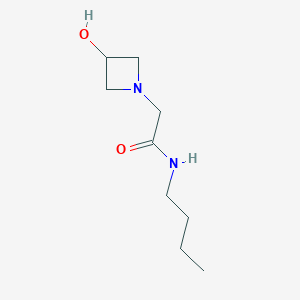
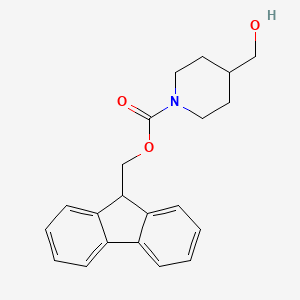
![N-[(2H-1,3-benzodioxol-5-yl)methyl]oxolan-3-amine](/img/structure/B1468984.png)

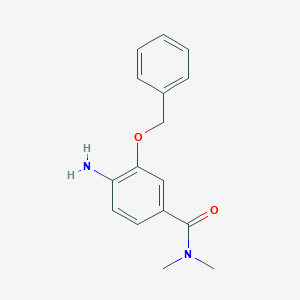
![3-chloro-N-[(oxan-4-yl)methyl]pyrazin-2-amine](/img/structure/B1468989.png)
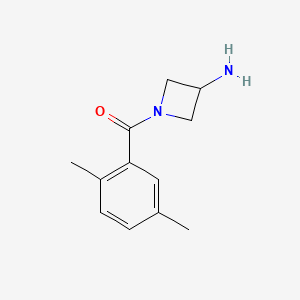
![1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1468992.png)